molecular formula C14H17NO3 B2964176 2-[Acetyl(benzyl)amino]-2-cyclopropylacetic acid CAS No. 2248715-09-3

2-[Acetyl(benzyl)amino]-2-cyclopropylacetic acid

Cat. No. B2964176
CAS RN: 2248715-09-3
M. Wt: 247.294
InChI Key: RBOWRYYWYKOQHL-UHFFFAOYSA-N
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Description

The compound “2-[Acetyl(benzyl)amino]-2-cyclopropylacetic acid” is a complex organic molecule. It contains an acetyl group, a benzyl group, an amino group, and a cyclopropyl group, all attached to an acetic acid backbone . The benzyl group can be viewed as a phenyl group in place of a terminal hydrogen of alanine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups around the acetic acid backbone. The presence of the acetyl and benzyl groups would likely impart significant steric hindrance, potentially affecting the compound’s reactivity . The amino group would be expected to participate in hydrogen bonding, influencing the compound’s solubility and other physical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the acetyl, benzyl, amino, and cyclopropyl groups. The amino group, in particular, is susceptible to reactions with a wide variety of reagents . The ester group (part of the acetyl group) could undergo hydrolysis, forming a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the presence of the polar amino and acetyl groups . Its melting and boiling points would depend on the strength of the intermolecular forces present .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For instance, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials . Alternatively, if it has interesting chemical properties, future research could explore these in more detail .

properties

IUPAC Name

2-[acetyl(benzyl)amino]-2-cyclopropylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10(16)15(9-11-5-3-2-4-6-11)13(14(17)18)12-7-8-12/h2-6,12-13H,7-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOWRYYWYKOQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C(C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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